BTZ043

説明

BTZ-043は、強力な抗結核活性で知られるベンゾチアジンオン類に属する化合物です。結核の原因となる細菌である結核菌の増殖を阻害する上で大きな期待が寄せられています。 この化合物は、細菌の細胞壁合成に不可欠な特定の酵素を標的に作用することで、新たな結核治療薬の候補として注目されています .

科学的研究の応用

BTZ-043 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model for studying the synthesis and reactivity of benzothiazinones.

Biology: It is used to study the mechanisms of bacterial cell wall synthesis and the effects of inhibiting this process.

Medicine: BTZ-043 is being investigated as a potential new treatment for tuberculosis, especially for drug-resistant strains of Mycobacterium tuberculosis.

Industry: The compound’s unique properties make it a candidate for developing new antimicrobial agents and other pharmaceutical applications

作用機序

BTZ-043は、細菌の細胞壁の構成要素であるD-アラビノフラノースの合成に不可欠な酵素であるデカプレニルホスホリボース-2'-エピメラーゼ(DprE1)を阻害することで効果を発揮します。この酵素を阻害することで、BTZ-043は細胞壁の形成を阻害し、細菌の細胞死につながります。 この機序は、マイコバクテリア種に対して非常に選択的であるため、BTZ-043は強力な抗結核剤となっています .

類似の化合物との比較

類似の化合物

PBTZ169: 同様の抗結核活性を示す別のベンゾチアジンオン化合物。

INH(イソニアジド): 異なる機序によって細菌の細胞壁を標的にする第一選択の抗結核薬。

リファンピシン: 異なる作用機序を持つ結核の治療に他の薬剤と組み合わせて使用される抗生物質

BTZ-043の独自性

BTZ-043は、マイコバクテリア種に対する高い効力と選択性によって際立っています。前臨床モデルでは、他の抗結核薬よりも優れた活性を示しており、リファンピシンやベダキリンなどの薬剤と組み合わせて使用すると相乗効果を発揮することが実証されています。 その独自の作用機序と低い毒性プロファイルにより、さらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

BTZ043 inhibits mycobacterial cell wall formation by covalently binding an essential cysteine in the catalytic pocket of decaprenylphosphoryl-β- d -ribose oxidase (DprE1) . This interaction blocks the formation of decaprenylphosphoryl-β- d -arabinose, a precursor for the synthesis of arabinans .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In studies, this compound-treated guinea pigs had reduced and less necrotic granulomas than vehicle-treated controls . It also significantly reduced the bacterial burden at the site of infection and in the draining lymph node and spleen .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DprE1, an enzyme critical for the synthesis of arabinans in the mycobacterial cell wall . By binding to a crucial cysteine in the catalytic pocket of DprE1, this compound prevents the formation of decaprenylphosphoryl-β- d -arabinose .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound-treated guinea pigs showed reduced and less necrotic granulomas over time compared to controls .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In preclinical toxicology studies, this compound showed a low toxicologic potential and was well tolerated up to 170 mg/kg (NOAEL) in rats over 28 days .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with DprE1, an enzyme involved in the synthesis of arabinans in the mycobacterial cell wall .

Transport and Distribution

It has been shown that the active compound was present at high concentrations in Mycobacterium bovis BCG-induced granulomas .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the site of DprE1 activity, which would be the mycobacterial cell wall .

準備方法

合成ルートと反応条件

BTZ-043は、ベンゾチアジンオンコアの形成を含む一連の化学反応によって合成されます。合成ルートは通常、ベンゾチアジン前駆体のニトロ化、それに続く目的の構造を得るための様々な官能基修飾が含まれます。 反応条件には、最終生成物の純度と収率を確保するために、強酸と強塩基の使用、制御された温度、特定の溶媒などが含まれることがよくあります .

工業的製造方法

BTZ-043の工業的製造では、ラボでの合成をより大規模にスケールアップし、プロセスがコスト効率的で効率的であることを保証します。 これには、反応条件の最適化、高純度試薬の使用、化合物の均一性と有効性を維持するための厳格な品質管理措置の実施などが含まれます .

化学反応の分析

反応の種類

BTZ-043は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて様々な酸化誘導体を生成することができます。

還元: 還元反応によって、化合物中に存在するニトロ基をアミン誘導体に変化させることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化用の過マンガン酸カリウムなどの強力な酸化剤、還元用の水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤などがあります。 条件は通常、制御された温度、特定の溶媒、場合によっては反応を促進するための触媒が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、BTZ-043の様々な酸化、還元、置換誘導体が含まれます。 これらの誘導体は、異なる生物活性と特性を持つ可能性があり、さらなる研究開発に役立ちます .

科学研究への応用

BTZ-043は、以下を含む幅広い科学研究への応用範囲があります。

化学: この化合物は、ベンゾチアジンオンの合成と反応性を研究するためのモデルとして使用されます。

生物学: 細菌の細胞壁合成のメカニズムとその過程を阻害する効果を研究するために使用されます。

医学: BTZ-043は、特に結核菌の耐性株に対する新たな結核治療薬の候補として研究されています。

類似化合物との比較

Similar Compounds

PBTZ169: Another benzothiazinone compound with similar anti-tuberculosis activity.

INH (Isoniazid): A first-line anti-tuberculosis drug that also targets the bacterial cell wall but through a different mechanism.

Rifampicin: An antibiotic used in combination with other drugs to treat tuberculosis, with a different mechanism of action

Uniqueness of BTZ-043

BTZ-043 stands out due to its high potency and selectivity for mycobacterial species. It has shown superior activity in preclinical models compared to other anti-tuberculosis drugs and has demonstrated synergistic effects when used in combination with drugs like rifampicin and bedaquiline. Its unique mechanism of action and low toxicity profile make it a promising candidate for further development .

特性

IUPAC Name |

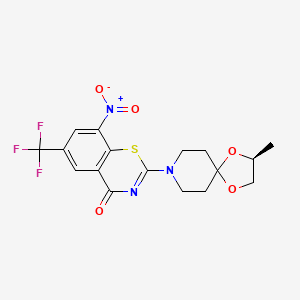

2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUIRORNXIOHQR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151286 | |

| Record name | BTZ-043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161233-85-7 | |

| Record name | 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1161233-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BTZ-043 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161233857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BTZ-043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BTZ-043 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55ZH52P57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of BTZ043 in Mycobacterium tuberculosis?

A1: this compound primarily targets decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in M. tuberculosis. [, , , , , , , , , , , , , ]

Q2: How does this compound interact with DprE1?

A2: this compound acts as a suicide inhibitor of DprE1. It forms a covalent semimercaptal adduct with the cysteine residue Cys387 located in the active site of the enzyme. [, , , , , ] This interaction irreversibly inactivates DprE1. [, ]

Q3: What are the downstream consequences of DprE1 inhibition by this compound?

A3: DprE1 inhibition prevents the formation of decaprenylphosphoryl arabinose (DPA), a crucial precursor for arabinan synthesis. [, , , ] Arabinan is an essential component of the mycobacterial cell wall. [, ] Disruption of arabinan synthesis ultimately leads to cell lysis and bacterial death. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H16F3N3O5S, and its molecular weight is 431.4 g/mol. []

Q5: Which structural features of this compound are crucial for its antimycobacterial activity?

A5: The sulfur atom and the nitro group at positions 1 and 8, respectively, are essential for this compound's activity. [] Modification of these groups leads to a significant reduction or complete loss of activity. [, , ]

Q6: How does the presence of the nitro group at position 8 contribute to the mechanism of action?

A6: The nitro group is crucial for the formation of the covalent adduct with Cys387 in the active site of DprE1. [, , ] Chemical studies suggest that thiolates, like the cysteine in DprE1, can induce the reduction of the nitro group to a nitroso intermediate, which then reacts with the enzyme. [, , ]

Q7: Have any this compound derivatives with improved properties been developed?

A7: Yes, researchers have synthesized various this compound derivatives, such as PBTZ169, which demonstrate improved potency, safety profiles, and pharmacokinetic properties compared to the parent compound. [, , ] Modifications often involve changes in the C-2 substituent to enhance solubility, bioavailability, and pharmacokinetic properties. [, ]

Q8: How potent is this compound against Mycobacterium tuberculosis in vitro?

A8: this compound exhibits potent bactericidal activity against M. tuberculosis in vitro with a minimum inhibitory concentration (MIC) of 1 ng/mL (2.3 nM) against the H37Rv strain. []

Q9: How effective is this compound against drug-resistant strains of M. tuberculosis?

A9: Importantly, this compound displays similar activity against a variety of drug-resistant M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , , , ] This suggests that it is effective against strains resistant to existing therapies.

Q10: Has this compound demonstrated efficacy in animal models of tuberculosis?

A10: Yes, this compound significantly reduces bacterial burden in the lungs and spleens of infected mice in a chronic TB model. [, ] Notably, it also exhibits efficacy in guinea pig models, which develop granulomas similar to humans, showcasing its potential against intracellular M. tuberculosis. [, ]

Q11: Is this compound effective against intracellular Mycobacterium tuberculosis?

A11: Yes, this compound effectively kills intracellular M. tuberculosis in macrophages at concentrations lower than isoniazid and rifampicin. [] This is crucial as M. tuberculosis primarily resides within macrophages during infection.

Q12: What is the primary mechanism of resistance to this compound?

A12: The most common resistance mechanism involves mutations in the dprE1 gene, specifically the substitution of Cys387 with serine or glycine. [, , , ] These mutations prevent the formation of the covalent adduct with this compound, rendering the drug ineffective. [, ]

Q13: Does cross-resistance exist between this compound and other DprE1 inhibitors?

A13: Although mutations in DprE1 are the primary resistance mechanism for this compound, the development of cross-resistance to other chemically distinct DprE1 inhibitors might vary. Further research is needed to fully understand the potential for cross-resistance. []

Q14: Are there other mechanisms of resistance to this compound?

A14: Research in Mycobacterium smegmatis, a model organism for TB, identified the nitroreductase NfnB as contributing to BTZ resistance. [] NfnB inactivates this compound by reducing the critical nitro group to an amino group. [] While M. tuberculosis appears to lack similar nitroreductases, this finding highlights potential resistance pathways. [] Additionally, mutations in the rv0678 gene, which regulates a drug efflux pump, have been linked to low-level resistance to this compound and other DprE1 inhibitors. [, , ]

Q15: Does this compound undergo metabolism in vivo?

A16: Yes, this compound undergoes metabolism in vivo. Studies have shown that it can be reduced to its amino derivative, BTZ045, and potentially a hydroxylamine intermediate. [] Notably, these metabolites exhibit significantly lower antimycobacterial activity compared to the parent compound. []

Q16: Has in vivo dearomatization of this compound been observed?

A17: Yes, studies have identified a unique in vivo reduction process in mammals that leads to the formation of Meisenheimer complexes of this compound and its analog PBTZ169. [, ] This reversible dearomatization significantly impacts the compounds' pharmacokinetic properties. [, ]

Q17: Are there any drug delivery strategies being explored for this compound?

A18: One study explored encapsulating this compound within Ca3(PO4)2 nanocontainers using tocopherol (vitamin E) as a carrier. [] This approach aims to improve drug delivery and achieve higher local concentrations at the site of infection. [] Further research into targeted delivery strategies for this compound and its derivatives is warranted.

Q18: Have computational methods been employed to study this compound and its interactions?

A19: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the binding mode of this compound with DprE1. [, , , , , ] These studies provide valuable insights into the drug-target interactions and aid in the design of novel derivatives with improved properties. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)